

Application Note: Mass Spectrometry Fragmentation Patterns of 10-PAHSA

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Compound of Interest

Compound Name: 10-Pahsa
CAS No.: 1636134-73-0
Cat. No.: B593682

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Introduction: Unveiling the Significance of 10-PAHSA

Within the burgeoning field of lipidomics, a novel class of endogenous lipids, known as fatty acid esters of hydroxy fatty acids (FAHFAs), has emerged with profound implications for metabolic health. Among these, Palmitic Acid Esters of Hydroxy Stearic Acid (PAHSAs) are of particular interest due to their demonstrated anti-diabetic and anti-inflammatory properties.[1] **10-PAHSA**, a specific regioisomer of this family, is formed through the esterification of palmitic acid to the 10-hydroxyl position of stearic acid.[1] Elevated levels of PAHSAs have been identified in the adipose tissue of insulin-sensitive mice, while lower levels are observed in insulin-resistant humans, suggesting a crucial role in metabolic regulation.[2] As research into the therapeutic potential of **10-PAHSA** and its isomers accelerates, a comprehensive understanding of its behavior under mass spectrometric analysis is paramount for accurate identification and quantification in complex biological matrices.

This application note provides a detailed guide to the characteristic fragmentation patterns of **10-PAHSA** observed in negative ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will delve into the mechanistic basis of the observed fragmentation, present detailed protocols for sample preparation and analysis, and offer insights to aid researchers in the confident identification of this important bioactive lipid.

Predicted Mass and Isotopic Distribution

The chemical formula for **10-PAHSA** is C₃₄H₆₆O₄, with a monoisotopic mass of 538.4961 g/mol. When analyzing high-resolution mass spectrometry data, it is crucial to consider the entire isotopic pattern for confident identification.

Ion	Calculated m/z	Relative Abundance (%)
[M-H] ⁻ (A)	537.4888	100.00
[M-H] ⁻ (A+1)	538.4922	37.57
[M-H] ⁻ (A+2)	539.4955	7.39

Characteristic Fragmentation Patterns of 10-PAHSA in Negative Ion Mode ESI-MS/MS

While a definitive, published mass spectrum for **10-PAHSA** is not readily available, its fragmentation pattern can be confidently predicted based on the well-characterized behavior of its isomer, 9-PAHSA, and the fundamental principles of fatty acid ester fragmentation. In negative ion mode ESI, **10-PAHSA** will readily deprotonate at the carboxylic acid moiety to form the precursor ion [M-H]⁻ at m/z 537.4888.

Upon collision-induced dissociation (CID), the ester linkage is the most labile site, leading to characteristic product ions that are diagnostic for the constituent fatty acids. The fragmentation is expected to proceed via a charge-remote mechanism, where the charge on the carboxylate group initiates cleavage at the ester bond.

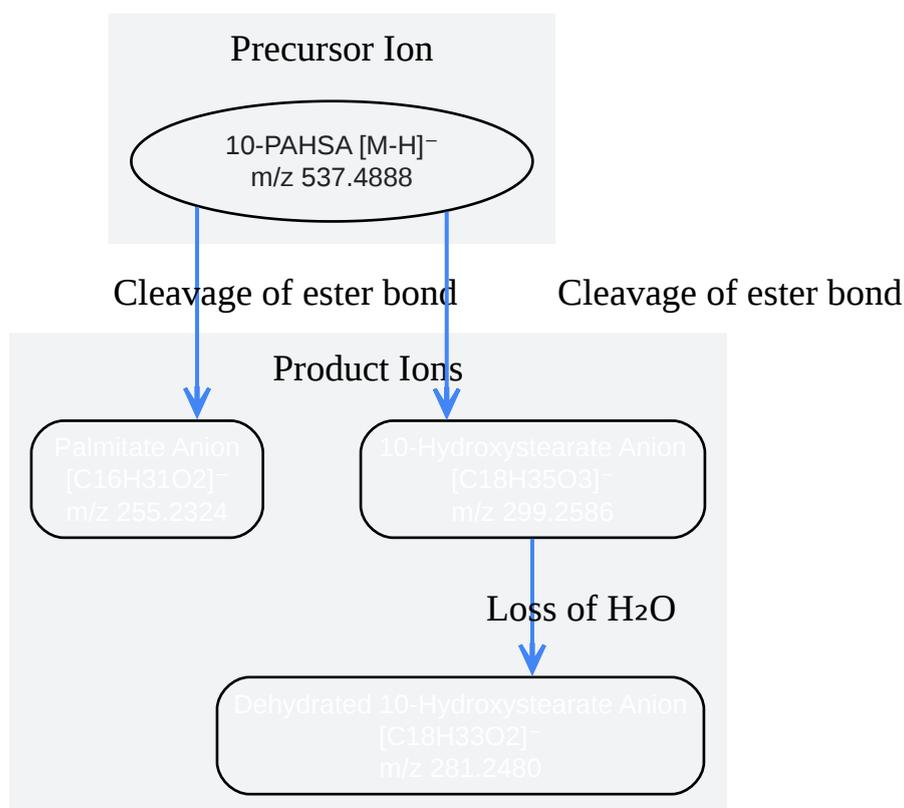
The anticipated fragmentation of the [M-H]⁻ ion of **10-PAHSA** will yield three primary product ions:

- m/z 255.2324: This ion corresponds to the deprotonated palmitic acid ([C₁₆H₃₁O₂]⁻). Its presence confirms the identity of the esterified fatty acid.
- m/z 281.2480: This fragment represents the deprotonated and dehydrated 10-hydroxystearic acid moiety.

- m/z 299.2586: This ion corresponds to the deprotonated 10-hydroxystearic acid ($[C_{18}H_{35}O_3]^-$).

The presence of both the palmitic acid fragment and the 10-hydroxystearic acid-related fragments provides a highly specific fingerprint for the identification of **10-PAHSA**.

Proposed Fragmentation Pathway of 10-PAHSA



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Caption: Proposed fragmentation of **10-PAHSA** in negative ESI-MS/MS.

Experimental Protocols

I. Lipid Extraction from Biological Matrices

The choice of extraction method is critical for the accurate quantification of **10-PAHSA** and should be tailored to the specific biological matrix.

A. Extraction from Adipose Tissue:

This protocol is adapted from established methods for lipid extraction from adipose tissue.[3]

- **Homogenization:** Accurately weigh approximately 50-100 mg of frozen adipose tissue. Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol. For every 100 mg of tissue, use 2 mL of the solvent mixture.
- **Phase Separation:** Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation. Vortex thoroughly.
- **Centrifugation:** Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
- **Lipid Collection:** Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
- **Solvent Evaporation:** Evaporate the solvent to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., 200 µL of chloroform) for subsequent solid-phase extraction.

B. Extraction from Serum/Plasma:

This protocol is a modification of the Folch method for serum or plasma.[4]

- **Sample Preparation:** To 100 µL of serum or plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
- **Vortexing:** Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
- **Phase Separation:** Add 500 µL of 0.9% NaCl solution and vortex again for 1 minute.
- **Centrifugation:** Centrifuge at 2,000 x g for 10 minutes at 4°C.
- **Lipid Collection:** Collect the lower organic phase.

- Solvent Evaporation and Reconstitution: Proceed with solvent evaporation and reconstitution as described for adipose tissue extraction.

II. Solid-Phase Extraction (SPE) for FAHFA Enrichment

To enhance the detection and quantification of **10-PAHSA**, an enrichment step using solid-phase extraction is highly recommended to remove interfering lipids.[5][6]

- Cartridge Conditioning: Use a silica-based SPE cartridge (e.g., 500 mg). Condition the cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane.[5]
- Sample Loading: Load the reconstituted lipid extract (in 200 μ L of chloroform) onto the conditioned cartridge.
- Elution of Neutral Lipids: Wash the cartridge with 6 mL of 95:5 (v/v) hexane:ethyl acetate to elute neutral lipids such as triacylglycerols and cholesterol esters.[6]
- Elution of FAHFAs: Elute the FAHFA fraction, including **10-PAHSA**, with 4 mL of ethyl acetate.
- Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the enriched FAHFA fraction in a suitable volume of the initial mobile phase for LC-MS analysis (e.g., 100 μ L).

III. LC-MS/MS Analysis of 10-PAHSA

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of **10-PAHSA**. Optimization may be required depending on the specific instrumentation.

A. Liquid Chromatography Parameters:

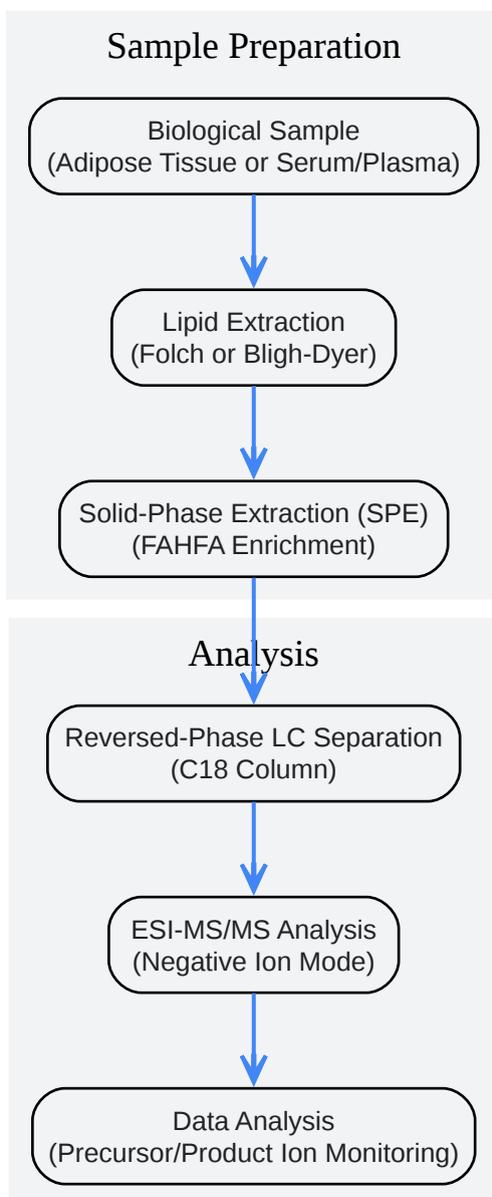
- Column: A C18 reversed-phase column with a particle size of $\leq 1.8 \mu\text{m}$ is recommended for optimal separation of PAHSA isomers (e.g., Acquity UPLC BEH C18, 1.7 μm , 2.1 mm x 100 mm).[5]
- Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
- Gradient: A linear gradient from approximately 60% B to 100% B over 20-30 minutes is a good starting point.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40-50°C.

B. Mass Spectrometry Parameters (Negative Ion Mode):

- Ionization Source: Electrospray Ionization (ESI).
- Capillary Voltage: 2.5-3.5 kV.
- Sheath and Aux Gas Flow Rates: Optimize for your specific instrument to ensure stable spray and efficient desolvation.
- Capillary Temperature: 250-350°C.
- MS1 Scan: Scan for the deprotonated precursor ion of **10-PAHSA** at m/z 537.49.
- MS2 Fragmentation: Use a collision energy of approximately 20-40 eV to fragment the precursor ion. This will likely require optimization to maximize the signal of the diagnostic product ions.
- Product Ion Scan: Monitor for the characteristic product ions at m/z 255.23, 281.25, and 299.26.

Experimental Workflow Diagram



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Caption: General workflow for the analysis of **10-PAHSA**.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate quality control measures.

- **Internal Standards:** The use of a stable isotope-labeled internal standard (e.g., ^{13}C -labeled 9-PAHSA) is highly recommended for accurate quantification. The internal standard should be added at the beginning of the sample preparation process to account for any sample loss during extraction and enrichment.
- **Blank Samples:** Processing a solvent blank through the entire sample preparation and analysis workflow is essential to identify any potential sources of contamination.
- **Quality Control (QC) Samples:** A pooled sample created by combining small aliquots of each study sample should be injected periodically throughout the analytical run to monitor the stability and performance of the LC-MS system.

Conclusion

The mass spectrometric analysis of **10-PAHSA**, a lipid with significant biological importance, can be robustly achieved through a combination of efficient extraction, enrichment, and sensitive LC-MS/MS detection in negative ion mode. The characteristic fragmentation pattern, yielding product ions at m/z 255.23, 281.25, and 299.26, provides a reliable signature for its identification. The detailed protocols and workflow presented in this application note offer a comprehensive guide for researchers in the fields of lipidomics, drug discovery, and metabolic disease, enabling the accurate and confident analysis of **10-PAHSA** in various biological contexts.

References

- Yore, M.M., Syed, I., Moraes-Vieira, P.M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. *Cell*, 159(2), 318-332. [\[Link\]](#)
- A Faster Protocol for Endogenous FAHFA Measurements. (2016). *Journal of Visualized Experiments*, (115), e54360. [\[Link\]](#)
- Kunešová, M., et al. (2018). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. *Metabolites*, 8(4), 73. [\[Link\]](#)
- What is the best method for fatty acid derivatization into FAMES for GC-MS analysis? ResearchGate. [\[Link\]](#)

- Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). *Molecules*, 25(15), 3326. [[Link](#)]
- Can I use same protocol for fatty acid extraction from serum or plasma? ResearchGate. [[Link](#)]
- Measurement of Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) and Alkyl-diacylglycerol (TG(O)) from Human Breast Milk. (2022). *ACS Pharmacology & Translational Science*, 5(8), 668–678. [[Link](#)]
- Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023). *Metabolites*, 13(9), 998. [[Link](#)]

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- 3. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 4. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 5. A Faster Protocol for Endogenous FAHFA Measurements - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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